Cas no 2091609-05-9 (2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one)

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a specialized organic compound featuring a pyrrolidine scaffold with a hydroxymethyl substituent and a chloro-ketone functional group. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing bioactive molecules with tailored stereochemistry. The presence of both reactive chloro and hydroxymethyl groups offers versatility in further derivatization, enabling selective modifications. The rigid 3,3-dimethylpyrrolidine core enhances stability, while the hydroxymethyl group provides a handle for conjugation or solubility optimization. This compound is suited for applications requiring precise control over molecular architecture, such as drug discovery or fine chemical development.
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one structure
2091609-05-9 structure
Product name:2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
CAS No:2091609-05-9
MF:C11H20ClNO2
MW:233.7350025177
CID:5722023
PubChem ID:121202714

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • F1907-6528
    • 2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
    • AKOS026710897
    • 2091609-05-9
    • 2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one
    • 1-Butanone, 2-chloro-1-[4-(hydroxymethyl)-3,3-dimethyl-1-pyrrolidinyl]-
    • 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
    • Inchi: 1S/C11H20ClNO2/c1-4-9(12)10(15)13-5-8(6-14)11(2,3)7-13/h8-9,14H,4-7H2,1-3H3
    • InChI Key: FDRJWMNWMHBGRB-UHFFFAOYSA-N
    • SMILES: ClC(CC)C(N1CC(CO)C(C)(C)C1)=O

Computed Properties

  • Exact Mass: 233.1182566g/mol
  • Monoisotopic Mass: 233.1182566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.098±0.06 g/cm3(Predicted)
  • Boiling Point: 349.5±17.0 °C(Predicted)
  • pka: 14.93±0.10(Predicted)

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C195716-500mg
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9
500mg
$ 365.00 2022-04-01
TRC
C195716-1g
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9
1g
$ 570.00 2022-04-01
Life Chemicals
F1907-6528-10g
2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-6528-0.5g
2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-6528-1g
2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9 95%+
1g
$401.0 2023-09-07
TRC
C195716-100mg
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-6528-2.5g
2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-6528-5g
2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-6528-0.25g
2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
2091609-05-9 95%+
0.25g
$361.0 2023-09-07

Additional information on 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

Professional Introduction to 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one (CAS No. 2091609-05-9)

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2091609-05-9, has garnered considerable attention due to its potential applications in drug development and molecular biology. The intricate structure of this molecule, featuring a chloro-substituted butanone backbone linked to a complex pyrrolidine ring system, makes it a valuable candidate for further investigation.

The core structure of 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one consists of a ketone group attached to a butyl chain, with a chloro group at the second carbon position. This chain is further modified by a pyrrolidine ring that includes a hydroxymethyl group at the fourth position and two methyl groups at the third position. Such structural features contribute to the compound's reactivity and its potential interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways through precise targeting. The presence of the hydroxymethyl group in the pyrrolidine ring suggests that this compound may exhibit properties suitable for enzyme inhibition or receptor binding. This is particularly relevant in the context of developing treatments for neurological disorders, where modulation of specific enzymatic pathways can lead to therapeutic benefits.

One of the most compelling aspects of 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is its potential as a scaffold for drug discovery. The combination of a chloro-substituted ketone and a functionalized pyrrolidine ring provides multiple sites for chemical modification, allowing researchers to fine-tune its properties for specific applications. This flexibility has made it an attractive candidate for medicinal chemists looking to develop new pharmacophores.

Recent studies have begun to explore the pharmacological potential of similar compounds, particularly those featuring pyrrolidine moieties. These studies have highlighted the ability of pyrrolidine-based molecules to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The hydroxymethyl group in particular has been shown to enhance binding affinity and selectivity, making it an important feature for drug design.

The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one presents both challenges and opportunities for synthetic chemists. The complexity of the pyrrolidine ring system requires careful consideration of reaction conditions and reagents to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with greater ease.

In addition to its pharmaceutical applications, this compound may also find utility in other areas of chemical research. For instance, its unique structure could make it a valuable tool for studying molecular interactions or for developing new materials with specialized properties. The ability to modify its functional groups allows researchers to tailor its behavior for specific needs, whether in drug development or material science.

The growing body of research on related compounds suggests that 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one could play a significant role in future therapeutic strategies. By leveraging its structural features and exploring its pharmacological potential, researchers may uncover new treatments for various diseases. The compound's versatility as a scaffold for drug discovery further underscores its importance in advancing chemical and pharmaceutical sciences.

In conclusion, 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one (CAS No. 2091609-05-9) represents a promising compound with diverse applications in research and development. Its unique structure and functional properties make it an attractive candidate for further investigation, particularly in the context of drug discovery and molecular biology. As our understanding of biological pathways continues to evolve, compounds like this one will likely play an increasingly important role in developing innovative therapeutic solutions.

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